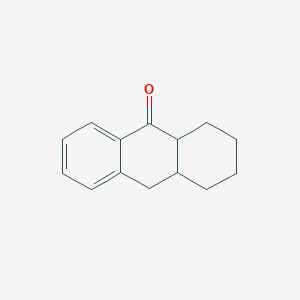
1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique hexahydroanthracene structure, which includes multiple fused rings and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one typically involves the hydrogenation of anthracene derivatives under specific conditions. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum on carbon, the anthracene derivative is hydrogenated under high pressure and temperature to yield the hexahydroanthracene structure.
Reduction Reactions: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to achieve the desired reduction of the anthracene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one depends on its specific interactions with molecular targets. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes, receptors, or other biological molecules. The polycyclic structure may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A parent compound with a similar polycyclic structure but lacking the hexahydro and ketone modifications.
Tetrahydroanthracene: A partially hydrogenated derivative of anthracene.
9,10-Dihydroanthracene: Another hydrogenated form of anthracene with different hydrogenation patterns.
Uniqueness
1,3,4,4a,9a,10-Hexahydroanthracen-9(2H)-one is unique due to its specific hydrogenation pattern and the presence of a ketone functional group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
3586-86-5 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2,3,4,4a,9a,10-hexahydro-1H-anthracen-9-one |
InChI |
InChI=1S/C14H16O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1,3,5,7,11,13H,2,4,6,8-9H2 |
Clave InChI |
QOTCSCVHPPXXQB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


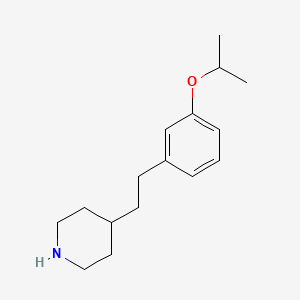
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
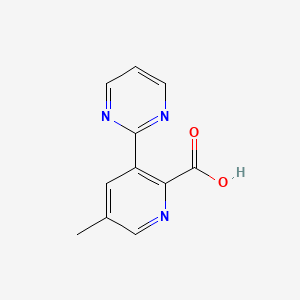
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)
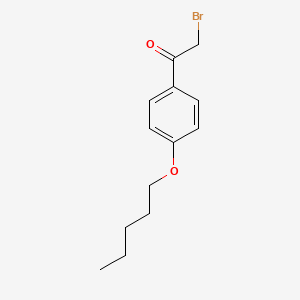
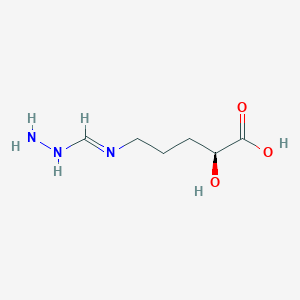


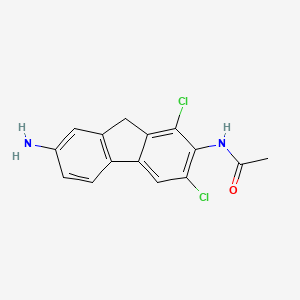
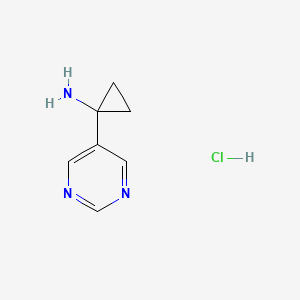
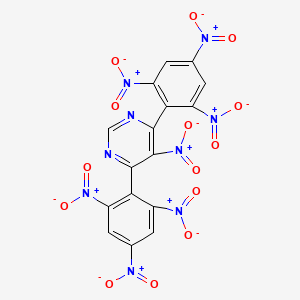
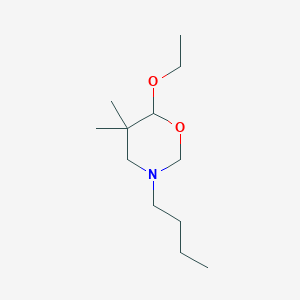
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
